

Application Notes and Protocols for Developing Anilide-Based Enzyme Inhibitors

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Compound of Interest

Compound Name:	Anilix
CAS No.:	8072-20-6
Cat. No.:	B1216903

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of anilide-based enzyme inhibitors, a significant class of compounds in drug discovery. This document outlines their therapeutic applications, presents key quantitative data for prominent inhibitor classes, and offers detailed experimental protocols for their synthesis and evaluation.

Introduction to Anilide-Based Enzyme Inhibitors

Anilide-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Their prevalence in drug design is due to the amide bond's ability to form key hydrogen bonding interactions with enzyme active sites, contributing to high affinity and specificity. However, the development of anilide-based drugs is not without its challenges, including potential metabolic instability and toxicity associated with the aniline moiety.[1][2] Despite these concerns, strategic molecular design continues to yield potent and selective anilide inhibitors for a range of enzymatic targets.

Key Therapeutic Areas and Targets

Anilide-based inhibitors have shown efficacy against a variety of enzyme classes, leading to their investigation in numerous disease areas:

- **Cancer:** A primary focus for anilide inhibitors, targeting enzymes such as histone deacetylases (HDACs) and various protein kinases that are crucial for cancer cell proliferation and survival.[\[3\]](#)[\[4\]](#)
- **Inflammation:** Non-steroidal anti-inflammatory drugs (NSAIDs) often incorporate an anilide scaffold to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
- **Viral Infections:** Anilide derivatives have been explored as inhibitors of viral proteases, essential for viral replication.[\[5\]](#)

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the in vitro potency of selected anilide-based inhibitors against their respective enzyme targets. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i) are key metrics for inhibitor potency.

Table 1: Anilide-Based Cyclooxygenase (COX) Inhibitors

Compound Class	Specific Compound	Target Enzyme	IC ₅₀ (μM)	Reference
Thiophene-carboxamide	VIIa	COX-1	19.5	[6]
COX-2	0.29	[6]		
Pyrazolyl-thiazolinone	PYZ32	COX-2	0.5	
Pyrazoline Derivatives	6c	-	-	

Table 2: Anilide-Based Histone Deacetylase (HDAC) Inhibitors

Compound Class	Specific Compound	Target Enzyme	IC50 (nM)	Reference
2-Aminoanilides	Entinostat	Pan-Class I	-	[4]
Compound 1	HDAC1	>4,600-fold selective over HDAC3	[4]	
HDAC2	>145-fold selective over HDAC3	[4]		
Pyrazine-Anilinobenzamides	-	HDAC1, 2, 3	-	[7]
Sulfonamide Hydroxamates	-	HDACs	Micromolar to low nanomolar range	[3]
Anilides	-	HDACs	Micromolar to low nanomolar range	[3]

Table 3: Anilide-Based Kinase Inhibitors

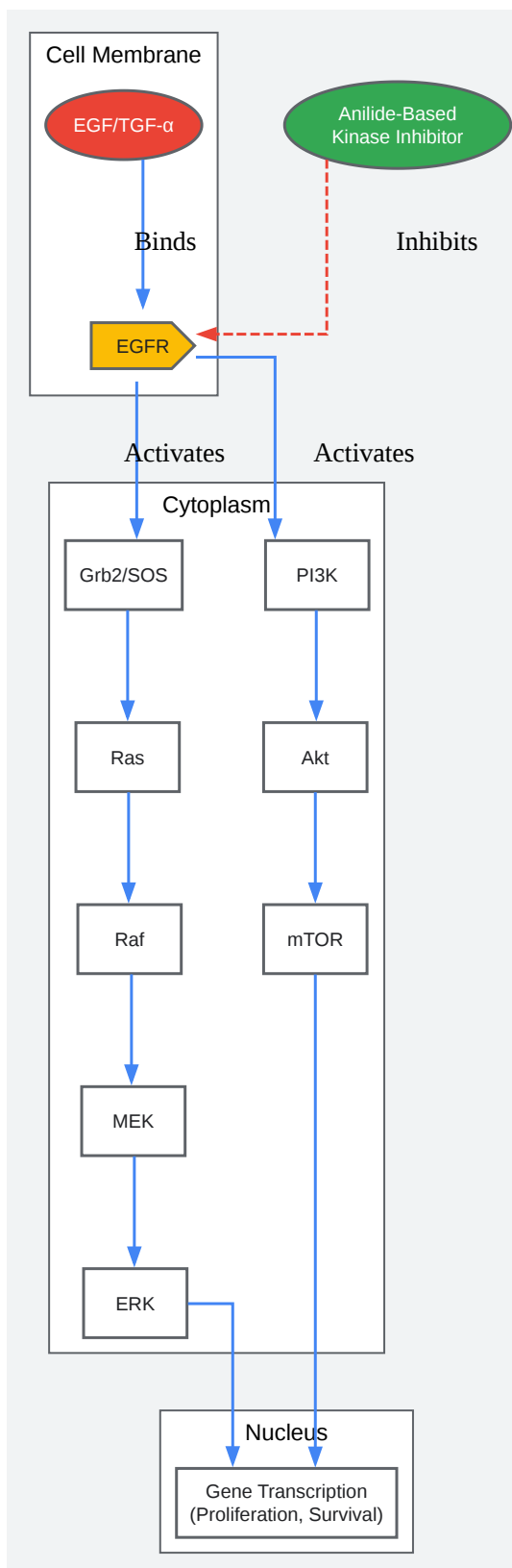
Compound Class	Specific Compound	Target Kinase	IC50 (nM)	Reference
Pyridylpyrimidinyl aminophenyl amides	Compound 20	c-Src	Comparable to Imatinib	[8]
Compound 14	-	8,390	[8]	
3-Anilino-quinolin-2(1H)-ones	-	PDK1	Modest inhibition	[9]
N-(4-(N-alkyl/aralkylsulfonyl)phenyl)-2-methylpropanamides	10d	PDK	41	[10]

Table 4: Anilide-Based Viral Protease Inhibitors

Compound Class	Specific Compound	Target Protease	Ki (μM)	Reference
Peptide Anilide	Derivative of 2-chloro-4-nitroaniline, L-phenylalanine and 4-(dimethylamino)benzoic acid	SARS-CoV 3CL Protease	0.03	[5]

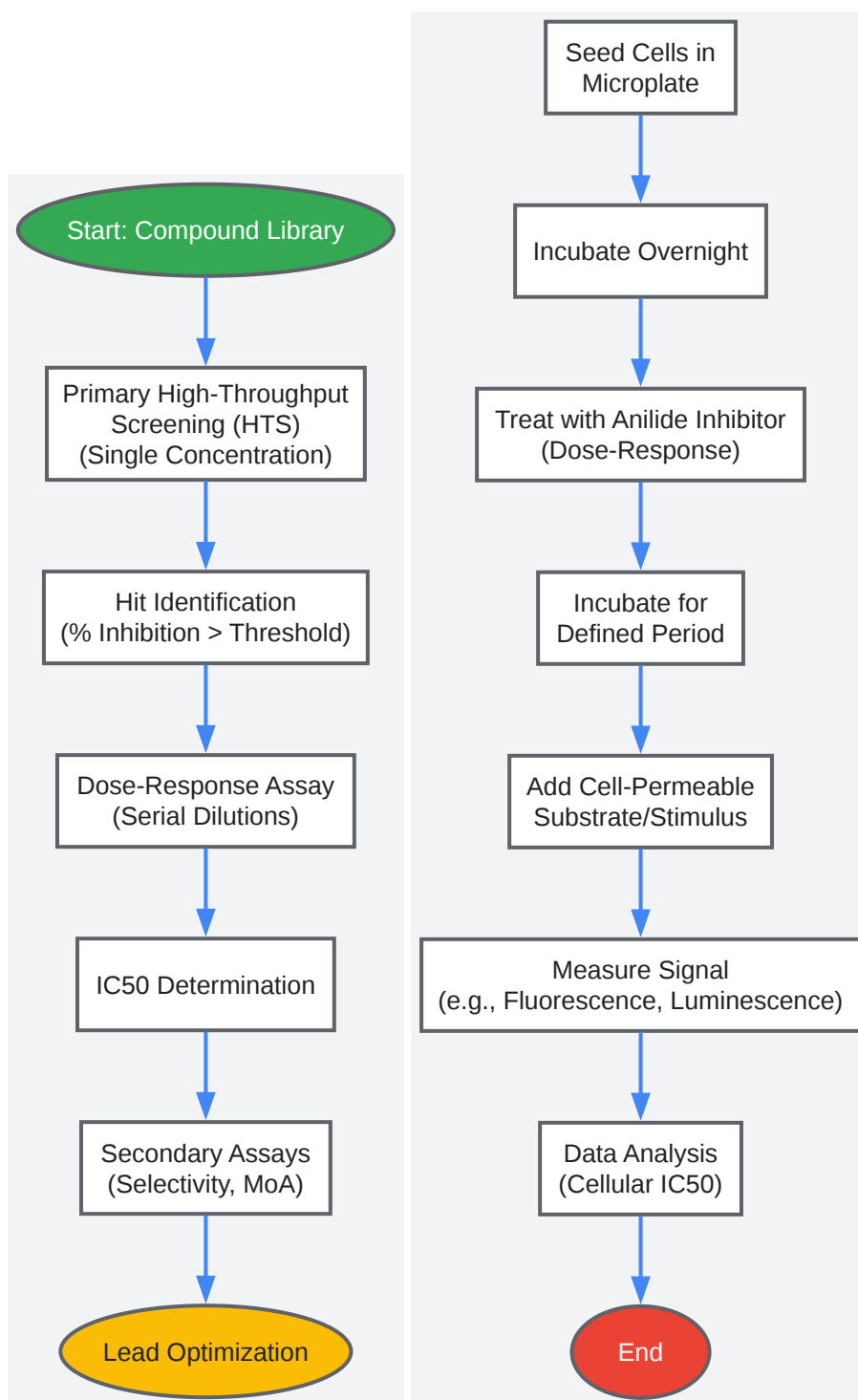
Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by anilide inhibitors and typical experimental workflows are provided below.



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EGFR signaling pathway and inhibition.



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